molecular formula C11H9BrN2O2S B5527738 2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide

2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5527738
M. Wt: 313.17 g/mol
InChI Key: WIBGNGPZQYEWCQ-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that features a bromophenoxy group and a thiazolyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-bromophenol with 2-chloro-N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy or thiazole rings.

    Reduction: Reduced forms of the phenoxy or thiazole rings.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(2-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(2-iodophenoxy)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-8-3-1-2-4-9(8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBGNGPZQYEWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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